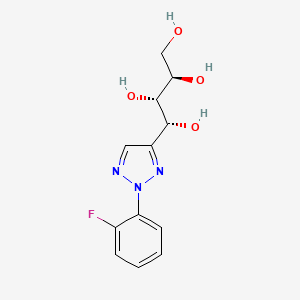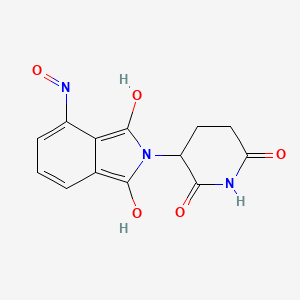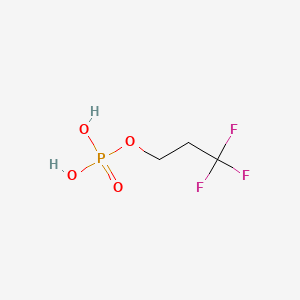
3,3,3-Trifluoropropyl dihydrogen phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3,3-Trifluoropropyl dihydrogen phosphate is a chemical compound with the molecular formula C3H5F3O4P. It is known for its unique properties due to the presence of trifluoromethyl groups, which impart significant chemical stability and reactivity. This compound is used in various scientific and industrial applications, particularly in the fields of chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,3-Trifluoropropyl dihydrogen phosphate typically involves the reaction of 3,3,3-trifluoropropanol with phosphoric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
3,3,3-Trifluoropropanol+Phosphoric Acid→3,3,3-Trifluoropropyl dihydrogen phosphate+Water
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3,3,3-Trifluoropropyl dihydrogen phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced under specific conditions to yield different derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethylphosphonic acid, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
3,3,3-Trifluoropropyl dihydrogen phosphate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other fluorinated compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in drug design and development.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties, such as hydrophobic coatings and advanced polymers.
Mechanism of Action
The mechanism of action of 3,3,3-Trifluoropropyl dihydrogen phosphate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, potentially leading to biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3,3,3-Trifluoropropanol: A precursor in the synthesis of 3,3,3-Trifluoropropyl dihydrogen phosphate.
Trifluoromethylphosphonic Acid: A related compound with similar chemical properties.
3,3,3-Trifluoropropyltrimethoxysilane: Used in the modification of surfaces and materials.
Uniqueness
This compound is unique due to its combination of a trifluoromethyl group and a phosphate group. This combination imparts distinct chemical and physical properties, making it valuable in various applications. Its stability, reactivity, and ability to form strong interactions with other molecules set it apart from similar compounds.
Properties
CAS No. |
65530-61-2 |
|---|---|
Molecular Formula |
C3H6F3O4P |
Molecular Weight |
194.05 g/mol |
IUPAC Name |
3,3,3-trifluoropropyl dihydrogen phosphate |
InChI |
InChI=1S/C3H6F3O4P/c4-3(5,6)1-2-10-11(7,8)9/h1-2H2,(H2,7,8,9) |
InChI Key |
JRFGITQZJDGRPA-UHFFFAOYSA-N |
Canonical SMILES |
C(COP(=O)(O)O)C(F)(F)F |
Related CAS |
65530-61-2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl (1R,2S,6S,15S,16R)-9-hydroxy-11-(2-hydroxyethyl)-2,15-dimethyl-18-oxo-4-azapentacyclo[11.4.1.04,16.06,15.010,14]octadeca-9,11,13-triene-12-carboxylate](/img/structure/B13417311.png)
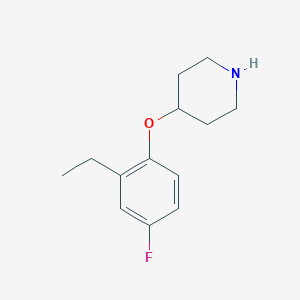
![2-tert-Butylimino-5-(4-chloro-phenyl)-3-isopropyl-[1,3,5]thiadiazinan-4-one](/img/structure/B13417327.png)
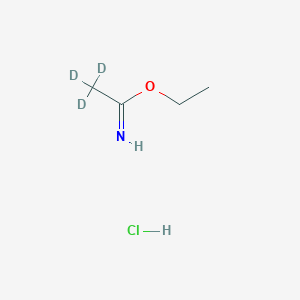
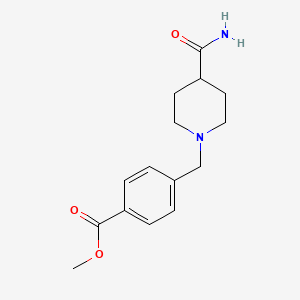
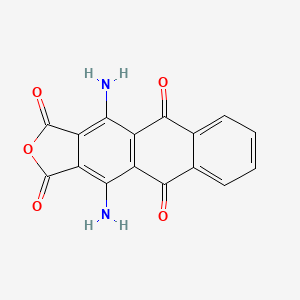
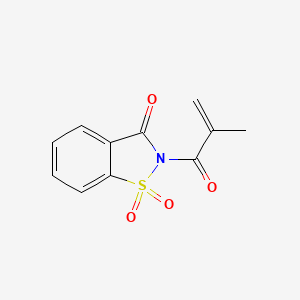
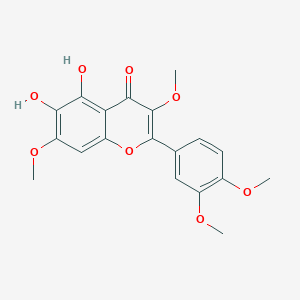
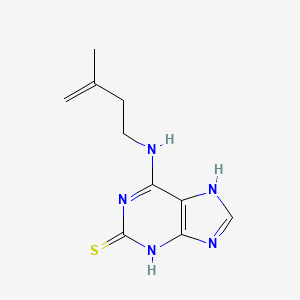
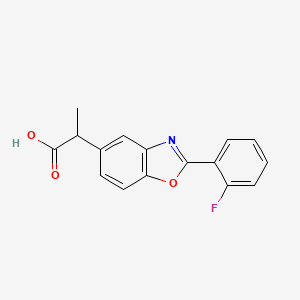
![4'-[(Prop-2-yn-1-yl)oxy][1,1'-biphenyl]-4-ol](/img/structure/B13417389.png)
